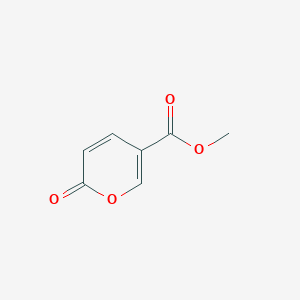







|
REACTION_CXSMILES
|
O=[C:2]1[O:7][CH:6]=[C:5]([C:8]([O:10][CH3:11])=[O:9])[CH:4]=[CH:3]1.[CH:12]1([NH2:17])[CH2:16][CH2:15][CH2:14][CH2:13]1>O1CCOCC1>[CH:12]1([N:17]2[C:2](=[O:7])[CH:3]=[CH:4][C:5]([C:8]([O:10][CH3:11])=[O:9])=[CH:6]2)[CH2:16][CH2:15][CH2:14][CH2:13]1
|


|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C1C=CC(=CO1)C(=O)OC
|
|
Name
|
|
|
Quantity
|
13 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCC1)N
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|


|
Type
|
CUSTOM
|
|
Details
|
to stir for 14 h before the volatiles
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added via syringe
|
|
Type
|
CUSTOM
|
|
Details
|
were removed by rotary evaporation
|
|
Type
|
DISSOLUTION
|
|
Details
|
The solid residue was dissolved in diethyl ether (100 mL)
|
|
Type
|
WASH
|
|
Details
|
washed with HCl (10%, 1×100 mL), NaHCO3 (sat, 1×100 mL), brine (sat 100 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
The dried solution was filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to provide 4.95 g of crude oil which
|
|
Type
|
CUSTOM
|
|
Details
|
was purified by a 120 g normal phase Isco column chromatography (50% EtOAc-100% EtOAc in hexanes)
|


Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCC1)N1C=C(C=CC1=O)C(=O)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.38 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |